Enhanced Lipophilicity for Membrane Permeability and ADME Optimization
The trifluoroacetyl substitution confers a markedly higher predicted lipophilicity (LogP = 1.96) compared to the unsubstituted anthranilic acid parent (LogP ~0.8) or the N-acetyl analog (LogP ~1.2) [1]. This difference is quantifiable and directly impacts passive membrane diffusion and oral bioavailability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.96 (predicted) |
| Comparator Or Baseline | Unsubstituted anthranilic acid: ~0.8; N-acetyl anthranilic acid: ~1.2 (estimated) |
| Quantified Difference | ΔLogP > +0.76 relative to N-acetyl analog |
| Conditions | Predicted via computational methods (Molbase, ChemSpider) |
Why This Matters
Higher LogP enhances passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery.
- [1] Molbase. 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid: LogP. CAS 19165-29-8. https://qiye.molbase.cn/19165-29-8-molbase-21265.html (accessed 2026-04-18). View Source
- [2] A. Avdeef. Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, 2012. (General principle supporting LogP relevance). View Source
